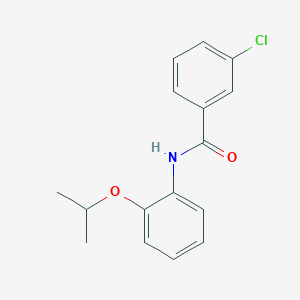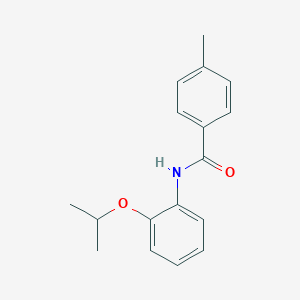![molecular formula C20H23NO4 B268455 N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268455.png)
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as ME-143, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the activity of the enzyme AKR1C3, which is involved in the production of androgens and estrogens. Inhibition of AKR1C3 leads to a decrease in the levels of androgens and estrogens, which can inhibit the growth of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several advantages for lab experiments, including its specificity for AKR1C3 and its ability to inhibit the growth of various cancer cell lines. However, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has limitations, including its poor solubility in aqueous solutions and its potential toxicity in vivo.
Direcciones Futuras
For N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide include the development of more potent and selective inhibitors of AKR1C3, the investigation of the combination of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide with other anti-cancer agents, and the evaluation of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in clinical trials for the treatment of hormone-dependent cancers.
In conclusion, N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is a small molecule inhibitor that has shown promise for its potential therapeutic applications in cancer treatment. Its inhibition of AKR1C3 and its ability to induce cell cycle arrest and apoptosis make it a promising candidate for further study. The development of more potent and selective inhibitors of AKR1C3 and the investigation of combination therapies with N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide may lead to improved cancer treatment options in the future.
Métodos De Síntesis
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide can be synthesized using a multi-step process that involves the reaction of 4-(2-methoxyethoxy)aniline with 3-bromoanisole, followed by the reaction of the resulting intermediate with 3-(2-methylprop-2-en-1-yl)phenol. The final step involves the reaction of the intermediate with benzoyl chloride to yield N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide.
Aplicaciones Científicas De Investigación
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In vivo studies have also demonstrated the anti-tumor efficacy of N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide in mouse models of breast and prostate cancer.
Propiedades
Nombre del producto |
N-[4-(2-methoxyethoxy)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-[4-(2-methoxyethoxy)phenyl]-3-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C20H23NO4/c1-15(2)14-25-19-6-4-5-16(13-19)20(22)21-17-7-9-18(10-8-17)24-12-11-23-3/h4-10,13H,1,11-12,14H2,2-3H3,(H,21,22) |
Clave InChI |
QNTYBRKVQKPPMZ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC |
SMILES canónico |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B268374.png)
![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268376.png)
![N-isopropyl-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268378.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268382.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268383.png)
![3-[(4-methoxybenzoyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268387.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B268388.png)
![3-sec-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268389.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-furamide](/img/structure/B268390.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B268391.png)

![N-[4-(aminocarbonyl)phenyl]-4-sec-butoxybenzamide](/img/structure/B268393.png)
![N-[4-(acetylamino)phenyl]-4-sec-butoxybenzamide](/img/structure/B268394.png)
